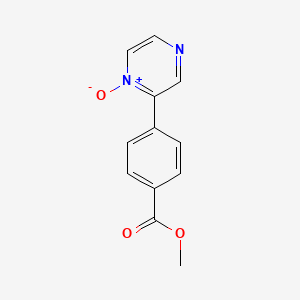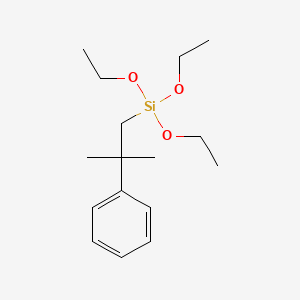
Triethoxy(2-methyl-2-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a 2-methyl-2-phenylpropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(2-methyl-2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct reaction of silicon with ethanol in the presence of a catalyst. This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used.
Condensation: Catalysts such as acids or bases can facilitate the reaction.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Functionalized silanes.
Scientific Research Applications
Triethoxy(2-methyl-2-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of triethoxy(2-methyl-2-phenylpropyl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, where it facilitates the bonding between organic and inorganic materials .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-methyl-2-phenylpropyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethoxycaprylylsilane: Features a longer alkyl chain compared to triethoxy(2-methyl-2-phenylpropyl)silane.
Uniqueness
This compound is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
917878-19-4 |
|---|---|
Molecular Formula |
C16H28O3Si |
Molecular Weight |
296.48 g/mol |
IUPAC Name |
triethoxy-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-6-17-20(18-7-2,19-8-3)14-16(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
InChI Key |
YMANXHQJLDGETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(C)(C)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


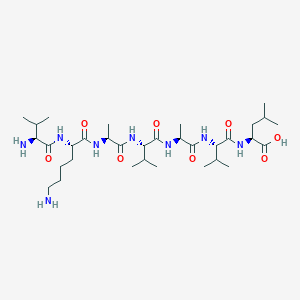
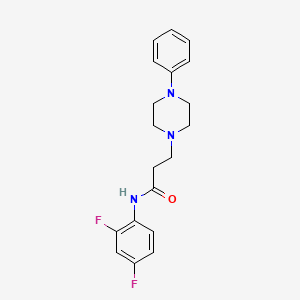
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
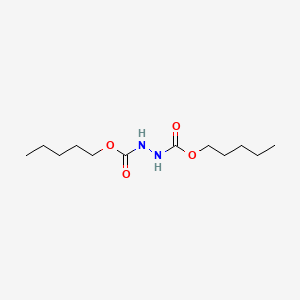
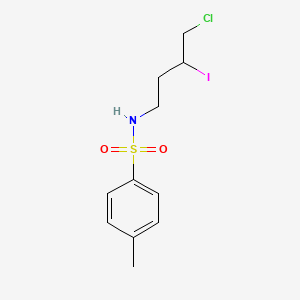
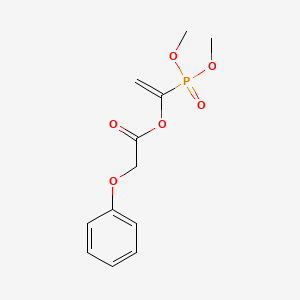
![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
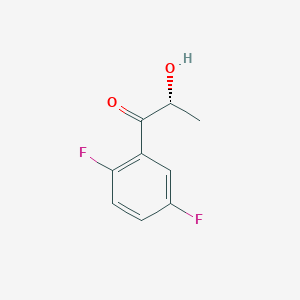
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
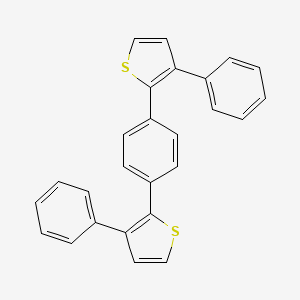
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
